
1-(2-(2-fluorophenoxy)acetyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-fluorophenoxy)acetyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22FN5O5S and its molecular weight is 499.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(2-fluorophenoxy)acetyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide , often referred to by its structural components, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22FN3O3, and it features a complex structure that includes a fluorophenoxy group, a pyrimidine moiety, and an azetidine ring. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures may interact with specific receptors or enzymes involved in critical biological pathways:
- G-Protein-Coupled Receptors (GPCRs) : Some derivatives have been shown to modulate GPCR activity, which is crucial for numerous physiological processes including metabolism and neurotransmission .
- Anticonvulsant Activity : Related compounds have demonstrated significant anticonvulsant properties, likely through modulation of benzodiazepine receptors, which could suggest similar potential for this compound .
Anticancer Properties
Studies have indicated that compounds similar to this azetidine derivative exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives targeting the GPR119 receptor have been noted for their ability to inhibit tumor growth in vitro, suggesting a possible application in cancer therapeutics .
Antimicrobial Effects
The sulfamoyl group in the compound is known for its antimicrobial properties. Compounds containing sulfamoyl functionalities have been documented to exhibit activity against bacterial strains, providing a basis for further exploration of this compound's efficacy as an antimicrobial agent.
Case Studies and Research Findings
- Study on Anticonvulsant Activity : A series of compounds structurally related to the target compound were synthesized and tested for anticonvulsant activity using the pentylenetetrazol (PTZ) model. Results indicated that certain substitutions led to enhanced activity, suggesting that modifications could optimize efficacy against seizures .
- GPR119 Modulation : A study investigated various derivatives for their ability to activate GPR119, a receptor implicated in glucose homeostasis. The findings showed that specific modifications led to increased receptor activation, thereby suggesting potential applications in treating metabolic disorders like diabetes .
Data Table: Summary of Biological Activities
Activity Type | Related Compound | Effect Observed | Mechanism |
---|---|---|---|
Anticonvulsant | 2-substituted-5-[2-(2-fluorophenoxy)phenyl] | Significant seizure reduction | Benzodiazepine receptor modulation |
Antimicrobial | Sulfamoyl derivatives | Inhibition of bacterial growth | Disruption of bacterial metabolism |
GPR119 Activation | Various azetidine derivatives | Enhanced glucose regulation | GPCR modulation |
Propiedades
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O5S/c1-15-10-11-25-23(26-15)28-35(32,33)18-8-6-17(7-9-18)27-22(31)16-12-29(13-16)21(30)14-34-20-5-3-2-4-19(20)24/h2-11,16H,12-14H2,1H3,(H,27,31)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSJHDBPOLEVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.